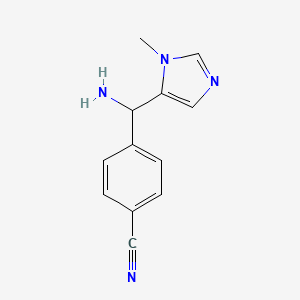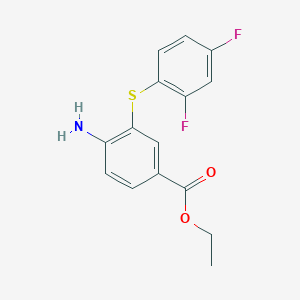![molecular formula C12H15N5O4 B8354793 methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate](/img/structure/B8354793.png)
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate
Descripción general
Descripción
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with an isobutyrylamino group and a methyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the isobutyrylamino group and the methyl ester functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality this compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate include other purine derivatives with different substituents, such as:
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid ethyl ester
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid propyl ester
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N5O4 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(2)10(19)15-12-14-9-8(11(20)16-12)13-5-17(9)4-7(18)21-3/h5-6H,4H2,1-3H3,(H2,14,15,16,19,20) |
Clave InChI |
UNIYEIUPJYEKCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxyspiro[1-benzofuran-3,3'-indol]-2'(1'H)-one](/img/structure/B8354743.png)
![2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B8354745.png)



![1-[2-[1-(2,6-Dichlorophenyl)ethylamino]phenyl]ethanone](/img/structure/B8354764.png)





